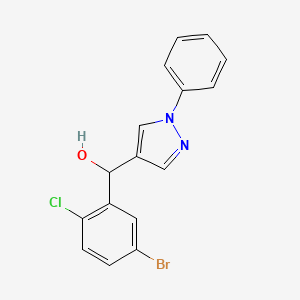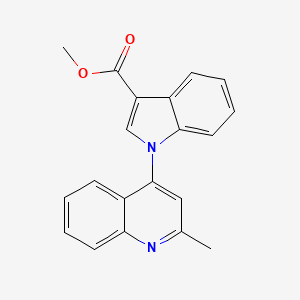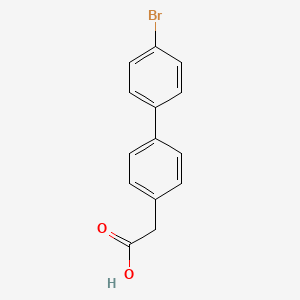![molecular formula C13H21N3 B8677495 [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine](/img/structure/B8677495.png)
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a piperidine ring substituted with an aminomethyl group and a 2-pyridylethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine with appropriate reagents to introduce the aminomethyl and 2-pyridylethyl groups. One common method involves the use of reductive amination, where piperidine is reacted with formaldehyde and 2-pyridylethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions usually include a solvent like methanol or ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the 2-pyridylethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple cyclic amine with a six-membered ring.
4-(Aminomethyl)piperidine: A piperidine derivative with an aminomethyl group.
1-(2-Pyridylethyl)piperidine: A piperidine derivative with a 2-pyridylethyl group.
Uniqueness
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine is unique due to the presence of both aminomethyl and 2-pyridylethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for a broader range of applications compared to its simpler counterparts .
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H21N3/c14-11-12-4-8-16(9-5-12)10-6-13-3-1-2-7-15-13/h1-3,7,12H,4-6,8-11,14H2 |
InChI Key |
QPXCXITWTRPFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)CCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


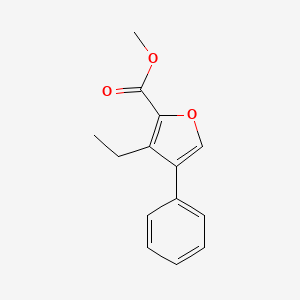
![3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B8677426.png)


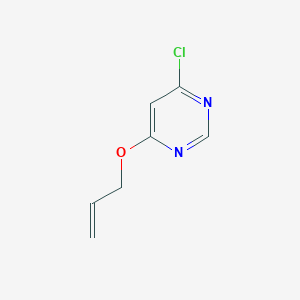



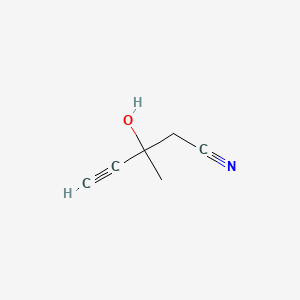
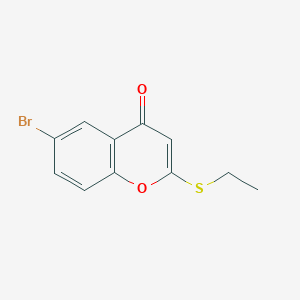
![2,2,2-Trifluoro-N-[2-(4-nitro-phenyl)-ethyl]-acetamide](/img/structure/B8677488.png)
